
1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide is a chemical compound with the molecular formula C14H16N2·HBr It is a derivative of picoline, a methyl derivative of pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide typically involves the reaction of 2-picoline with phenethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrobromic acid to form the monohydrobromide salt. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency. The purification process may include crystallization, filtration, and drying to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted picoline derivatives.
Applications De Recherche Scientifique
1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Picoline: A methyl derivative of pyridine, similar in structure but lacking the phenethyl and imino groups.
Phenethylamine: A simple amine with a phenethyl group, lacking the picoline moiety.
4-Iminopyridine: Contains an imino group attached to a pyridine ring, similar but not identical in structure.
Uniqueness
1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
33262-96-3 |
|---|---|
Formule moléculaire |
C14H17BrN2 |
Poids moléculaire |
293.20 g/mol |
Nom IUPAC |
2-methyl-1-(2-phenylethyl)pyridin-4-imine;hydrobromide |
InChI |
InChI=1S/C14H16N2.BrH/c1-12-11-14(15)8-10-16(12)9-7-13-5-3-2-4-6-13;/h2-6,8,10-11,15H,7,9H2,1H3;1H |
Clé InChI |
DPEFZZLVSKMGSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=N)C=CN1CCC2=CC=CC=C2.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


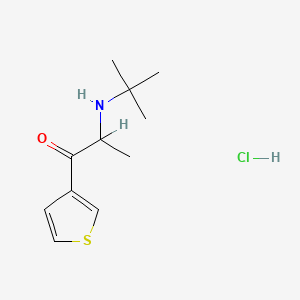
![N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide](/img/structure/B14690208.png)
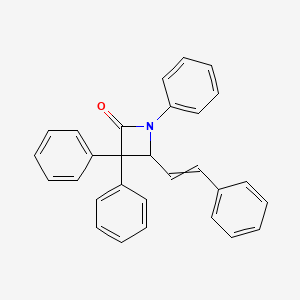

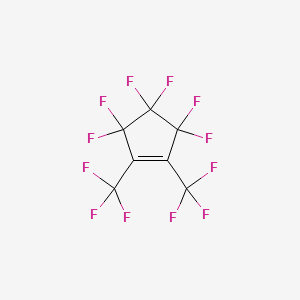


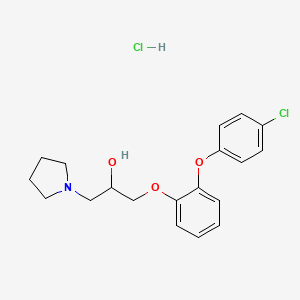
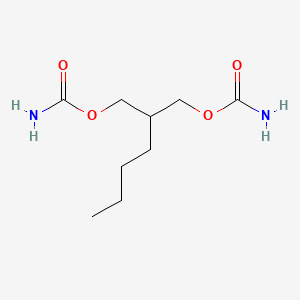
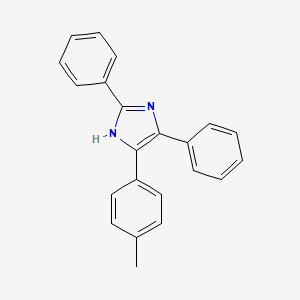
![4,18-dioxa-9,14,23,28-tetrazaheptacyclo[15.11.0.03,15.05,13.07,11.019,27.021,25]octacosa-1(28),2,5(13),6,11,14,16,19(27),20,25-decaene-8,10,22,24-tetrone](/img/structure/B14690267.png)
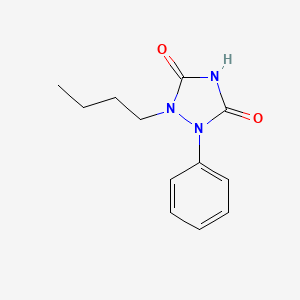
![N-[2-(Morpholin-4-yl)ethyl]-N-(propan-2-yl)prop-2-enamide](/img/structure/B14690289.png)
![{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid](/img/structure/B14690290.png)
